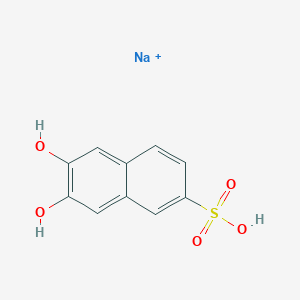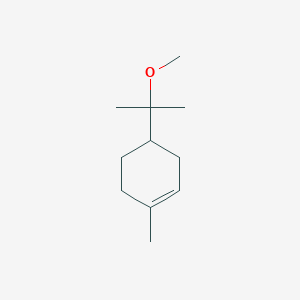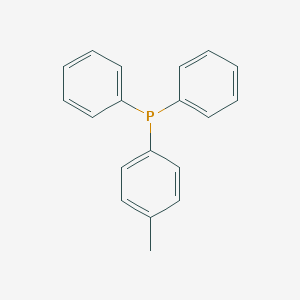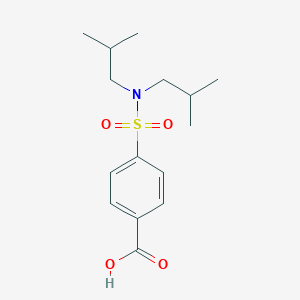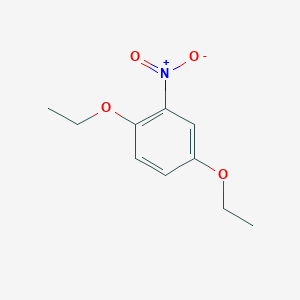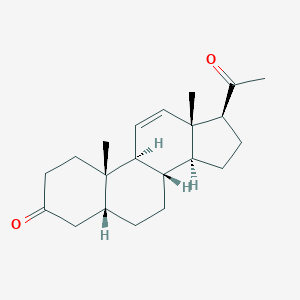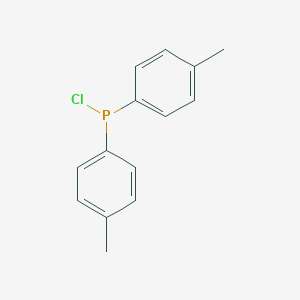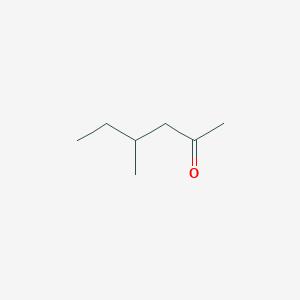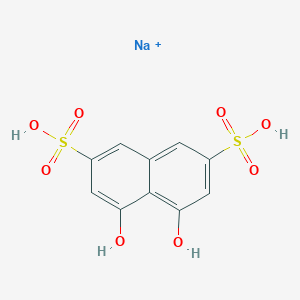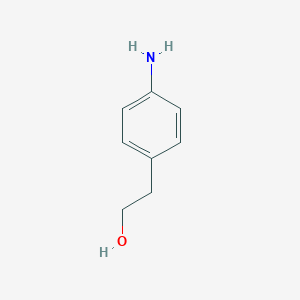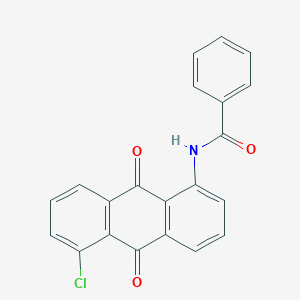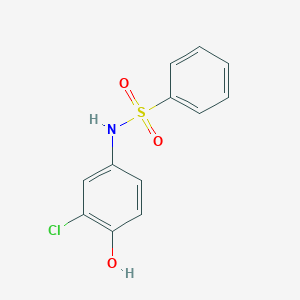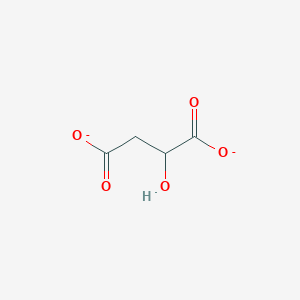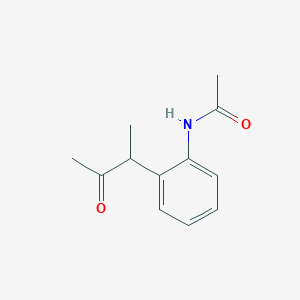![molecular formula C16H16N2O3 B086826 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide CAS No. 51771-21-2](/img/structure/B86826.png)
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide, also known as MMMA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential therapeutic applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide is not fully understood. However, it has been proposed that 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide exerts its cytotoxic effects by inducing apoptosis in cancer cells. It has also been suggested that 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide may inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemische Und Physiologische Effekte
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells. 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has also been found to modulate the expression of various genes involved in cell proliferation and apoptosis. In addition, 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has been shown to reduce the production of reactive oxygen species and to inhibit the activity of certain enzymes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new formulations of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide that can improve its solubility and bioavailability in vivo. Furthermore, the mechanism of action of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide needs to be further elucidated to better understand its therapeutic potential.
Synthesemethoden
The synthesis of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide involves the condensation reaction between 4-methoxybenzoyl chloride and 4-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with an appropriate aldehyde to form the final product, 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer cells. 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has also been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
51771-21-2 |
|---|---|
Produktname |
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-7-3-12(4-8-14)11-17-18-16(19)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,19)/b17-11+ |
InChI-Schlüssel |
FVFJLTPQIFBTGJ-GZTJUZNOSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



